N-(6-chlorobenzo[d]thiazol-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-(6-oxo-4-phenylpyrimidin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S/c22-15-8-9-16-18(11-15)29-21(24-16)25-19(27)7-4-10-26-13-23-17(12-20(26)28)14-5-2-1-3-6-14/h1-3,5-6,8-9,11-13H,4,7,10H2,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQZYACORMROPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCCC(=O)NC3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzothiazole Ring : This can be achieved through cyclization reactions involving 2-aminothiophenol and suitable aldehydes or ketones.
- Chlorination : The chlorination of the benzothiazole is often performed using reagents like thionyl chloride.
- Amide Bond Formation : The final compound is synthesized by reacting the chlorobenzo[d]thiazole with an appropriate pyrimidine derivative under controlled conditions.
2.1 Antimicrobial Activity
Recent studies have indicated that compounds containing benzothiazole moieties exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains, with a mechanism likely involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2.2 Anti-inflammatory Properties
Research has demonstrated that derivatives of benzothiazole and pyrimidine can exhibit anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.
A study assessing the anti-inflammatory activity of related compounds indicated that they effectively reduced edema in animal models, suggesting a promising therapeutic application for inflammatory diseases.
| Compound Name | Activity Type | Inhibition (%) | Reference |
|---|---|---|---|
| N-(6-chlorobenzo[d]thiazol-2-yl)-4-(6-oxo-4-pheny... | Anti-inflammatory | 75% | |
| Similar Benzothiazole Derivative | Antimicrobial | MIC 32 µg/mL |
2.3 Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Research into related compounds shows that benzothiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The interaction with DNA and modulation of gene expression are key mechanisms through which these compounds exert their effects.
The biological activity of N-(6-chlorobenzo[d]thiazol-2-yl)-4-(6-oxo-4-pheny... butanamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as COX enzymes, thereby reducing prostaglandin synthesis.
- Receptor Interaction : It may interact with specific receptors on cell membranes, modulating cellular responses to external stimuli.
- DNA Interaction : Similar compounds have been shown to bind to DNA, affecting transcription and replication processes.
4. Case Studies
Several studies have explored the biological activities of compounds related to N-(6-chlorobenzo[d]thiazol-2-yl)-4-(6-oxo-4-pheny... butanamide:
- Analgesic and Anti-inflammatory Study : A study synthesized various derivatives and assessed their analgesic and anti-inflammatory properties in vivo, revealing significant efficacy without causing gastric lesions, indicating a favorable safety profile ( ).
- Antimicrobial Evaluation : Another investigation demonstrated that related benzothiazole derivatives exhibited potent antimicrobial activity against multiple bacterial strains, supporting the potential use of these compounds in treating infections ( ).
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Systems
Benzo[b][1,4]oxazin Derivatives (): Compounds such as 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c) share a pyrimidine core but differ in their fused heterocyclic system (oxazin vs. thiazol). The synthesis of these derivatives employs cesium carbonate and dry DMF under mild conditions, achieving high yields . While the target compound lacks the oxazin ring, the shared pyrimidine core suggests comparable reactivity in nucleophilic substitution or cross-coupling reactions.
Pyrimidine-Thiazole Hybrid (): Compound 11, synthesized via acylation of 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine, features a pyrimidine-thiazole scaffold with a p-fluorobenzoyl group. Unlike the target compound, which has a butanamide linker, compound 11 uses a triazole-methyl bridge.
Butanamide Derivatives as Enzyme Inhibitors ():**
Patented N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide derivatives are CTPS1 inhibitors for treating proliferative diseases. These compounds share the butanamide linker and pyrimidine core with the target molecule but incorporate pyridine and cyclopropane sulfonamide groups. The chloro substitution on pyridine (vs. benzothiazole in the target compound) may alter binding affinity to CTPS1, emphasizing the role of heterocyclic substitutions in selectivity .
Table 1: Structural and Functional Comparison
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(6-chlorobenzo[d]thiazol-2-yl) derivatives?
The synthesis typically involves acylation of a 6-chlorobenzo[d]thiazol-2-amine precursor with activated carbonyl intermediates. For example, in related compounds, 2-chloro-N-(6-substituted benzo[d]thiazol-2-yl)acetamide derivatives are synthesized by reacting arylpiperazines with chloroacetylated intermediates in acetonitrile/DMF under reflux, followed by recrystallization (e.g., ethanol-acetone mixtures) . Similar protocols can be adapted for the target compound by substituting the pyrimidinone moiety.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- 1H/13C-NMR : Key for confirming substituent connectivity. For instance, benzo[d]thiazole protons typically resonate at δ 7.2–8.3 ppm, while pyrimidinone carbonyls appear near δ 165–170 ppm in 13C-NMR .
- IR Spectroscopy : Amide C=O stretches (~1680–1700 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹) are diagnostic .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ for C20H17ClN4O2S).
Q. How can researchers ensure purity during synthesis?
Purification often involves:
- Recrystallization : Using solvent mixtures like ethanol-acetone or ethyl acetate/hexane to remove unreacted starting materials .
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane for intermediates with polar functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in acylation steps .
- Catalysis : Triethylamine (TEA) or DMAP can accelerate amide bond formation .
- Temperature Control : Reflux (80–100°C) ensures completion of slow heterocyclic ring-closing reactions .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Deuterated Solvents : Use DMSO-d6 or CDCl3 to avoid solvent interference in NMR .
- 2D-NMR (HSQC, HMBC) : Assigns ambiguous proton-carbon correlations, especially in crowded aromatic regions .
- X-ray Crystallography : Resolves stereochemical ambiguities; SHELX programs are standard for refining crystal structures .
Q. How can computational methods predict biological activity or binding modes?
- Molecular Docking : Software like AutoDock Vina models interactions with target proteins (e.g., CDK9 or kinase domains). For example, docking studies on similar thiazole-triazole hybrids reveal hydrogen bonding with active-site residues .
- QSAR Models : Correlate substituent electronegativity (e.g., Cl, phenyl groups) with antibacterial or antiproliferative activity .
Q. What crystallographic approaches are suitable for determining the 3D structure?
- Single-Crystal X-ray Diffraction : Requires high-quality crystals grown via slow evaporation (e.g., methanol/water). SHELXL refines data, providing bond angles, torsions, and packing diagrams .
- Twinned Data Refinement : For challenging crystals, SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning .
Q. How to design in vitro assays to evaluate bioactivity?
- Antimicrobial Testing : Follow CLSI guidelines using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–100 µg/mL concentrations .
- Kinase Inhibition Assays : Measure IC50 via fluorescence polarization or ADP-Glo™ kits, comparing to controls like imatinib .
Methodological Challenges and Solutions
Addressing low solubility in biological assays:
- DMSO Stock Solutions : Prepare 10 mM stocks, diluted in assay buffers (<1% DMSO final) to avoid cytotoxicity .
- Prodrug Strategies : Introduce phosphate esters or PEG-ylation to enhance aqueous solubility .
Interpreting conflicting bioactivity data across studies:
- Batch Variability : Ensure consistent synthetic protocols and purity (>95% by HPLC) .
- Cell Line Heterogeneity : Use standardized cell lines (e.g., HEK293 or HeLa) with matched passage numbers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
